3-吗啉酮, 4-(4-哌啶基)-

描述

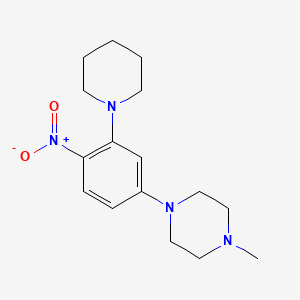

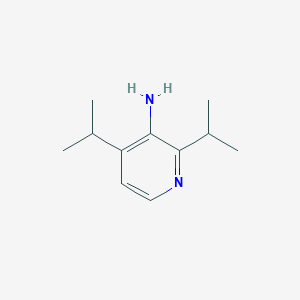

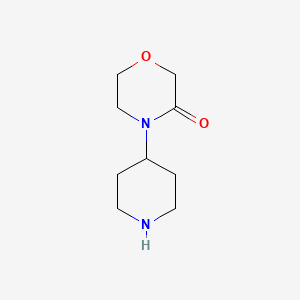

“3-Morpholinone, 4-(4-piperidinyl)-” is a chemical compound with the molecular formula C9H16N2O2 . It is used in laboratory settings .

Synthesis Analysis

The synthesis of piperidine derivatives, which includes “3-Morpholinone, 4-(4-piperidinyl)-”, has been a subject of recent scientific literature. The synthesis involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A method for synthesizing 4-(4-aminophenyl)-3-morpholone has been reported, which involves condensing p-halonitrobenzene and morpholine to generate 4-(4-nitrophenyl) morpholine, then oxidizing the 4-(4-nitrophenyl) morpholine to generate 4-(4-nitrophenyl)-3-morpholinone .Molecular Structure Analysis

The molecular structure of “3-Morpholinone, 4-(4-piperidinyl)-” consists of 9 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis

A study has reported the one-pot synthesis of novel series of urea derivatives from 4-(4-aminophenyl)-3-morpholinone via in situ generated isocyanate through a continuous-flow system .Physical And Chemical Properties Analysis

The physical and chemical properties of a substance can be observed or measured without changing the identity of the substance. These include color, density, hardness, and melting and boiling points . The molecular formula of “3-Morpholinone, 4-(4-piperidinyl)-” is C9H16N2O2, and it has an average mass of 170.252 Da .科学研究应用

合成和结构探索

- 一种由 3-(哌啶-4-基)苯并[d]异恶唑制备的新型生物活性杂环化合物显示出抗增殖活性。该化合物的结构使用各种光谱方法表征,其稳定性归因于特定的分子间和分子内氢键,如通过 Hirshfeld 表面分析所分析的 (Benaka Prasad 等,2018)。

- 紫檀芪的新烯胺衍生物的合成产生了具有潜在生物活性的化合物,包括抗癌特性,主要通过核磁共振分析确定。这些产品针对卤虫、埃及伊蚊和人乳腺细胞进行了评估 (Oliveira 等,2002)。

生物活性与应用

- 开发了 MDM2-p53 蛋白-蛋白质相互作用的吗啉酮抑制剂,一种化合物表现出显着的生化和细胞效力,以及骨肉瘤模型中的抗肿瘤活性。这突出了吗啉酮核心在治疗应用中的潜力 (González 等,2014)。

- 受已知抗真菌剂结构的启发,新型 4-氨基哌啶显示出显着的抗真菌活性。这些化合物对各种真菌分离株表现出抑制生长的活性,表明它们作为靶向麦角固醇生物合成的新的抗真菌剂的潜力 (Krauss 等,2021)。

化学性质和反应

- 3-烷氧基-4,4-二氟哌啶的合成是通过脱氟实现的,展示了这些化合物作为药物化学中的构建模块的重要性。这项工作强调了用吗啉和其他基团修饰的哌啶的功能多样性 (Surmont 等,2009)。

安全和危害

According to a safety data sheet, “3-Morpholinone, 4-(4-piperidinyl)-” is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, allergic skin reaction, serious eye damage, and respiratory irritation. It is also harmful if swallowed, in contact with skin, or if inhaled .

未来方向

The synthesis of piperidine derivatives, including “3-Morpholinone, 4-(4-piperidinyl)-”, is an important task of modern organic chemistry. With the advances of protein structures and identification of new disease targets, there is a growing interest in piperidine-based derivatives for drug design and synthesis . The development of fast and cost-effective methods for the synthesis of substituted piperidines is a key future direction .

作用机制

Target of Action

It’s known that piperidine derivatives often interact with various receptors and enzymes in the body .

Mode of Action

Piperidine derivatives are known to interact with their targets, leading to various biochemical changes .

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

It’s known that piperidine derivatives generally undergo reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Phase II metabolic reactions, such as glucuronide or sulfate conjugate formation, can also be expected .

Result of Action

Piperidine derivatives are known to have a wide range of biological activities .

属性

IUPAC Name |

4-piperidin-4-ylmorpholin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c12-9-7-13-6-5-11(9)8-1-3-10-4-2-8/h8,10H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGXCDDZOLFNMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCOCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

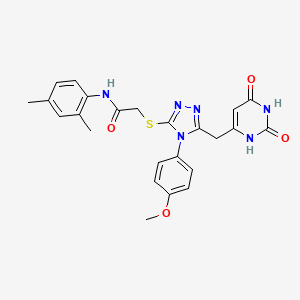

![6-[[4-(4-chlorophenyl)-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2777310.png)

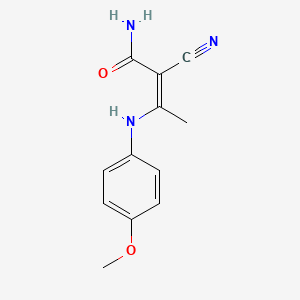

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2777311.png)

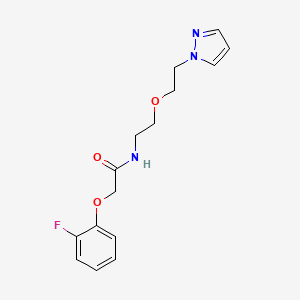

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2777317.png)